molecular formula C27H28N4O2S2 B2785125 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide CAS No. 864859-89-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide

Cat. No.: B2785125
CAS No.: 864859-89-2
M. Wt: 504.67
InChI Key: BNQFKPMVTLGIJM-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold combining a tetrahydrothieno[2,3-c]pyridine core with a benzo[d]thiazol-2-yl substituent at position 3 and a 4-(diethylamino)benzamide group at position 2. The 6-acetyl moiety further enhances its structural diversity. Such hybrid architectures are often designed to optimize pharmacokinetic properties or target-specific interactions, particularly in medicinal chemistry contexts.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S2/c1-4-30(5-2)19-12-10-18(11-13-19)25(33)29-27-24(26-28-21-8-6-7-9-22(21)34-26)20-14-15-31(17(3)32)16-23(20)35-27/h6-13H,4-5,14-16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFKPMVTLGIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound features a unique structure that combines a benzothiazole moiety with a tetrahydrothieno-pyridine framework. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of related compounds were reported as low as 100 μg/mL, demonstrating promising efficacy in vitro against resistant strains of bacteria .

Anticancer Properties

Benzothiazole derivatives are also being investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. Specific studies have noted that benzothiazole-based compounds can inhibit tumor growth in xenograft models .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells under certain conditions .

Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated various benzothiazole derivatives against M. tuberculosis and reported that some derivatives exhibited MIC values significantly lower than traditional antibiotics. The study employed a series of synthetic pathways to optimize the biological activity of these compounds .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of benzothiazole derivatives and tested them against different cancer cell lines. The results indicated that specific modifications to the benzothiazole ring enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Data Summary

Compound NameMIC (μg/mL)Inhibition (%)
Compound A10099
Compound B25098

This table summarizes the antimicrobial efficacy of selected benzothiazole derivatives compared to standard treatments.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide. Research indicates that derivatives of benzothiazole exhibit moderate antibacterial and antifungal activity. For instance:

  • Benzothiazole derivatives : A study demonstrated that certain heteroarylated benzothiazoles exhibited significant antibacterial effects against E. coli and antifungal activity against various pathogens. The most potent compounds showed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.94 mg/mL for bacteria and 0.06 to 0.47 mg/mL for fungi .

Anticancer Properties

The compound's structural features suggest potential anticancer applications due to its ability to interact with cellular targets involved in cancer progression:

  • Cytotoxicity : Compounds related to this compound have shown moderate cytotoxicity against various cancer cell lines. For example, derivatives synthesized from thiophene and thiazole frameworks were reported to exhibit moderate cytotoxic effects against six different cancer cell lines .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, particularly targeting pathways critical for bacterial cell wall synthesis and cancer cell proliferation:

  • Mechanism of Action : The interaction of similar compounds with key enzymes suggests a mechanism where these molecules inhibit essential enzymatic pathways involved in the growth and survival of pathogens and cancer cells .

Summary of Applications

Application TypeDescriptionKey Findings
Antimicrobial ActivityActivity against bacteria and fungiMIC values as low as 0.23 mg/mL for bacteria; effective antifungal properties .
Anticancer PropertiesCytotoxic effects on cancer cell linesModerate cytotoxicity observed against multiple cancer types .
Enzyme InhibitionPotential inhibition of enzymes related to bacterial growth and cancerEvidence suggests inhibition of key pathways critical for cell proliferation .

Comparison with Similar Compounds

Structural Analog Analysis

Key structural analogs include derivatives with variations in the tetrahydrothieno[2,3-c]pyridine core or substituent groups. For instance:

  • Compound 1 (as referenced in ): Shares the tetrahydrothieno[2,3-c]pyridine backbone but differs in substituent positions, particularly in regions corresponding to protons 29–36 and 39–44 (denoted as regions B and A, respectively).
  • Compound 7 (): Structurally similar to Compound 1 but exhibits distinct NMR chemical shifts in regions A and B, indicating altered electronic environments due to substituent modifications.
Table 1: NMR Chemical Shift Comparison (Regions A and B)
Compound Region A (ppm, positions 39–44) Region B (ppm, positions 29–36)
Target Compound Hypothetical data* Hypothetical data*
Compound 1 6.8–7.2 2.5–3.0
Compound 7 7.0–7.5 3.2–3.7

*Note: Target compound shifts inferred from structural similarity to Compounds 1 and 7; regions A and B are most sensitive to substituent changes .

The divergence in chemical shifts highlights how substituents alter electron distribution. For example, the acetyl group at position 6 in the target compound may deshield adjacent protons compared to analogs lacking this group, as seen in region B shifts (e.g., 2.5–3.0 ppm in Compound 1 vs. 3.2–3.7 ppm in Compound 7) .

Lumping Strategy and Reactivity

proposes that compounds with analogous structures (e.g., shared benzo[d]thiazole or tetrahydrothieno[2,3-c]pyridine moieties) can be "lumped" into surrogate categories to simplify reaction modeling. The target compound’s acetyl and diethylamino groups, however, introduce unique reactivity:

  • Diethylamino Benzamide: Introduces steric bulk and basicity, which may influence solubility and binding interactions.

Such differences necessitate caution in lumping strategies, as reactivity pathways (e.g., oxidation or hydrolysis) may deviate from simpler analogs .

Functional Implications of Substituent Variations

  • Benzo[d]thiazol-2-yl Group : This electron-deficient heterocycle likely participates in π-π stacking or hydrogen bonding, a feature shared with analogs like rapamycin derivatives (e.g., Rapa in ). However, positional changes (e.g., at region A) could disrupt such interactions.

Q & A

Q. What strategies validate the absence of synthetic byproducts (e.g., regioisomers)?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers.
  • X-ray crystallography : Confirms spatial arrangement of the benzo[d]thiazole and tetrahydrothieno groups .

Methodological Notes

  • Contradiction management : Cross-validate HPLC and NMR data to resolve purity vs. yield discrepancies .
  • Advanced analytics : Use LC-MS/MS for metabolite identification in pharmacokinetic studies .
  • Ethical sourcing : Avoid commercial databases (e.g., BenchChem); rely on PubChem and peer-reviewed literature for structural data .

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